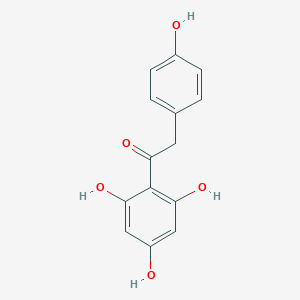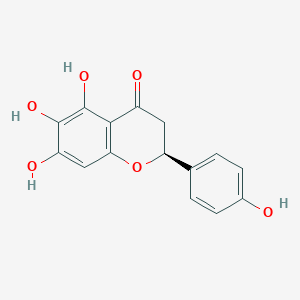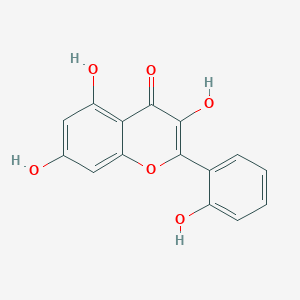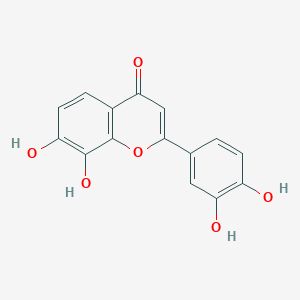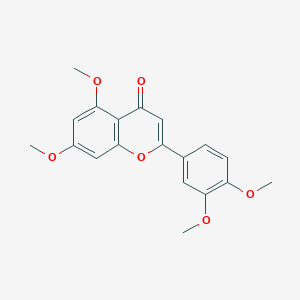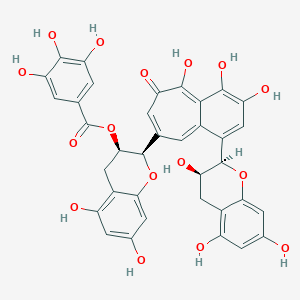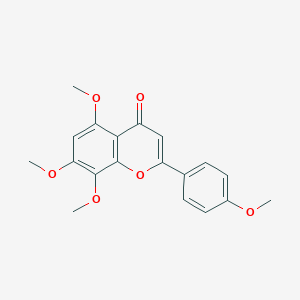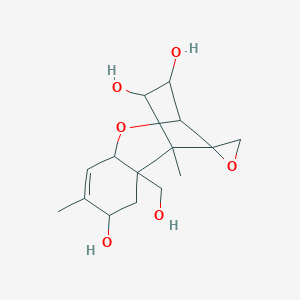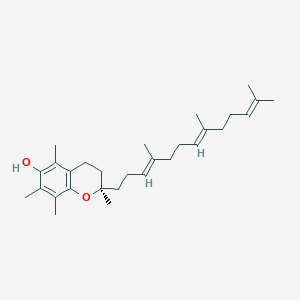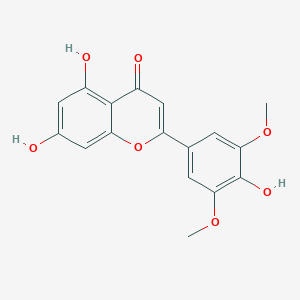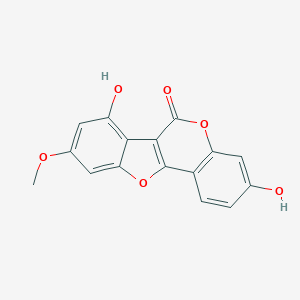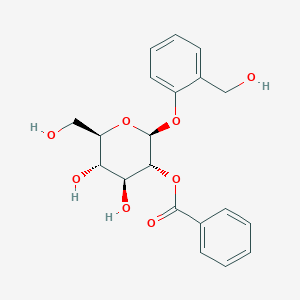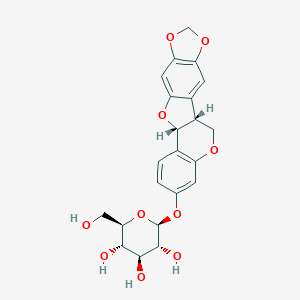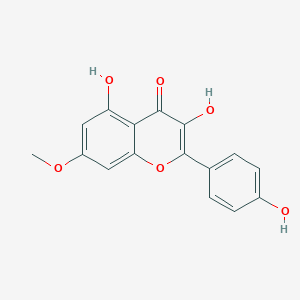
Ramnocitrina
Descripción general
Descripción
Es conocido por sus diversas actividades farmacológicas, que incluyen propiedades antioxidantes, antiinflamatorias y anticancerígenas . Este compuesto es un derivado del kaempferol y se caracteriza por su estructura química única, que incluye un grupo metoxi en la posición 7.
Aplicaciones Científicas De Investigación
La ramnocitrina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La ramnocitrina ejerce sus efectos a través de varios objetivos y vías moleculares:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo donando electrones o átomos de hidrógeno.
Actividad antiinflamatoria: La this compound inhibe la producción de citocinas y enzimas proinflamatorias como la ciclooxigenasa y la lipooxigenasa.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas al modular vías de señalización como las vías PI3K/Akt y MAPK.
Análisis Bioquímico
Biochemical Properties
Rhamnocitrin has been found to interact with various enzymes and proteins, exerting its effects through these interactions . It has been reported to have anti-atherogenic, anti-oxidant, anti-cancer, anti-bacterial, anti-inflammatory, enzymatic, and neuroprotective potential .
Cellular Effects
Rhamnocitrin has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to ameliorate ovarian fibrosis in polycystic ovary syndrome rats . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rhamnocitrin exerts its effects at the molecular level through various mechanisms. It has been found to interact with the PPARγ/TGF-β1/Smad2/3 pathway, which plays a crucial role in its therapeutic effects . It also has been reported to have antioxidant properties, which likely contribute to its anticataract activity .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Rhamnocitrin in laboratory settings are limited, it has been found to show significant protection against cloudiness in lenses induced by hydrogen peroxide and hydrocortisone in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, Rhamnocitrin has been found to show significant anticataract activity at dosages ranging from 10 to 80 μg . Specific studies detailing the effects of varying dosages of Rhamnocitrin in animal models are currently limited.
Metabolic Pathways
Rhamnocitrin is involved in various metabolic pathways. It has been found to interact with the PPARγ/TGF-β1/Smad2/3 pathway, playing a crucial role in its therapeutic effects .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La ramnocitrina se puede sintetizar a través de varias reacciones químicas. Un método común implica la metilación del kaempferol. La reacción generalmente utiliza un agente metilante como sulfato de dimetilo o yoduro de metilo en presencia de una base como carbonato de potasio . Las condiciones de reacción a menudo incluyen la reflujo de la mezcla en un solvente adecuado como acetona o dimetilformamida.
Métodos de Producción Industrial
La producción industrial de this compound a menudo implica la extracción de fuentes vegetales. Por ejemplo, se puede extraer de los brotes del castaño de Indias común (Aesculus hippocastanum) utilizando cromatografía líquida de alto rendimiento (HPLC) . El proceso de extracción normalmente implica el uso de disolventes como etanol o metanol, seguido de pasos de purificación para aislar el compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
La ramnocitrina sufre varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la this compound en su dihidroflavonoide correspondiente.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula de this compound.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los haluros (por ejemplo, bromo o cloro) y las bases (por ejemplo, hidróxido de sodio) se utilizan comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede producir quinonas, mientras que la reducción puede producir dihidroflavonoides.
Comparación Con Compuestos Similares
La ramnocitrina es similar a otros flavonoides como el kaempferol, la quercetina y la ramnetina. Es única debido a su patrón de metilación específico:
Kaempferol: Carece del grupo metoxi en la posición 7.
Quercetina: Tiene grupos hidroxilo adicionales en comparación con la this compound.
Ramnetina: Similar a la this compound pero con un patrón de metilación diferente.
Estas diferencias estructurales contribuyen a las propiedades farmacológicas únicas de la this compound, convirtiéndola en un compuesto valioso para diversas aplicaciones .
Propiedades
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZRBPYXNEFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942365 | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-92-6, 20243-59-8 | |
| Record name | Rhamnocitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnocitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHAMNOCITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key pharmacological activities of Rhamnocitrin?
A1: Rhamnocitrin exhibits a diverse range of pharmacological activities, including:
- Anti-atherogenic: It protects LDL from oxidation and suppresses macrophage uptake of oxidized LDL, thus preventing atherosclerosis [].
- Antioxidant: Rhamnocitrin demonstrates potent free radical scavenging activity [, , ] and can upregulate the expression of antioxidant enzymes such as Cat, Sod2, Gpx3, Mgst1, Prdx3, Gsta4, Gsr, and Sod1 [].
- Anti-cancer: It shows inhibitory effects on the growth of various human tumor cell lines in vitro [].
- Anti-bacterial: Rhamnocitrin exhibits antibacterial activity against various bacterial strains [, ].
- Anti-inflammatory: It reduces inflammation through various mechanisms, including modulation of the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway [, , ].
- Enzymatic: Rhamnocitrin inhibits enzymes like 15-lipoxygenase [] and soluble epoxide hydrolase (sEH) [].
- Neuroprotective: It offers protection against oxidative stress in neuronal cells [].
Q2: How does Rhamnocitrin ameliorate ovarian fibrosis in Polycystic Ovary Syndrome (PCOS)?
A2: Research suggests that Rhamnocitrin ameliorates PCOS-induced ovarian fibrosis through the PPARγ/TGF-β1/Smad2/3 pathway [, ]. It achieves this by:
Q3: How does Rhamnocitrin interact with Wisp2 in ovarian granulosa cells?
A3: Studies indicate that Rhamnocitrin interacts with the WNT1-inducible-signaling pathway protein 2 (Wisp2) to regulate fibrosis in ovarian granulosa cells []. This interaction modulates the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway, leading to decreased fibrosis.
Q4: Can Rhamnocitrin be beneficial for neuropathic pain?
A4: Research suggests that Rhamnocitrin holds potential for treating oxaliplatin-induced neuropathic pain []. It achieves this by:
Q5: What is the molecular formula and weight of Rhamnocitrin?
A5: Rhamnocitrin (7-methylkaempferol) has the molecular formula C16H12O6 and a molecular weight of 299.26 g/mol.
Q6: What spectroscopic techniques have been used to characterize Rhamnocitrin?
A6: Various spectroscopic methods have been employed to characterize Rhamnocitrin, including:
- UV-Vis Spectroscopy: Provides information about the compound's electronic transitions and helps identify its chromophores [].
- NMR Spectroscopy (1H and 13C): Reveals the structure and connectivity of atoms within the molecule, providing detailed structural information [, , , ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and identification [, , , ].
Q7: What are the major metabolites of Complanatuside, a compound closely related to Rhamnocitrin, in rats?
A7: Studies reveal that Complanatuside undergoes extensive metabolism in rats, primarily through glucuronidation and sulfonation []. The major metabolites identified are rhamnocitrin 3-O-β-glc and rhamnocitrin, suggesting that Rhamnocitrin is a key circulating form of Complanatuside after oral administration.
Q8: What analytical techniques are used to quantify Rhamnocitrin in biological samples?
A8: Several analytical methods have been developed for Rhamnocitrin quantification, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify Rhamnocitrin in plant extracts and biological samples [, , , , ].
- Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and specific method enables the simultaneous determination of Rhamnocitrin and its metabolites in complex biological matrices, such as plasma [, ].
Q9: How is the quality of Rhamnocitrin controlled during development and manufacturing?
A9: Ensuring the quality, safety, and efficacy of Rhamnocitrin during development and manufacturing involves:
- Reference Standard Preparation: High-purity Rhamnocitrin reference standards are prepared for use in analytical methods, ensuring accurate quantification and quality control [].
- Analytical Method Validation: Analytical methods used to quantify Rhamnocitrin undergo rigorous validation processes to demonstrate their accuracy, precision, specificity, linearity, range, robustness, and stability, ensuring reliable and reproducible results [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


